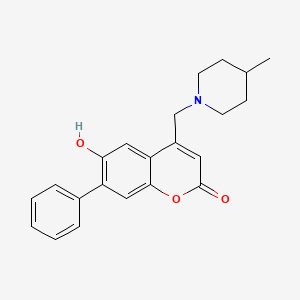

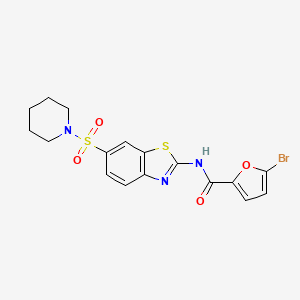

![molecular formula C9H3BrF6N2 B2636288 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-94-4](/img/structure/B2636288.png)

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One application involves the use of imidazo[1,2-a]pyridine derivatives in organic synthesis, where these compounds serve as key intermediates or reagents. For example, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases a novel method for constructing these heterocycles under mild conditions, demonstrating the utility of imidazo[1,2-a]pyridine derivatives in facilitating complex synthesis through oxidative coupling reactions (Zhou et al., 2016). Additionally, the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, including those similar to the compound , provide a straightforward route to a variety of room temperature ionic liquids, underscoring their versatility in synthetic organic chemistry (Zhang et al., 2003).

Medicinal Chemistry and Drug Design

Material Science and Catalysis

Imidazo[1,2-a]pyridine derivatives also find applications in material science and as ligands in catalysis. The structural diversity and electronic properties of these compounds make them suitable for forming complex materials and catalysts with specific functions. For example, the synthesis and characterization of Ag(I) complexes with imidazo[1,2-a]pyridine-based ligands demonstrate their potential in forming catalytically active sites for organic transformations, indicating their utility beyond mere organic synthesis (Jana & Ghosh, 2017).

Propriétés

IUPAC Name |

3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-1-2-4(18(5)7)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVREEXZBRUMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2636213.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2636220.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636223.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2636225.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2636226.png)